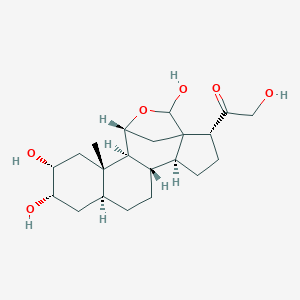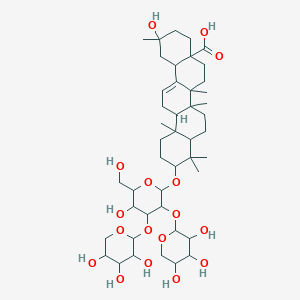
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-one, also known as Epoxyprogesterone, is a steroid hormone that is synthesized from progesterone. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and reproductive health.
Mécanisme D'action
The mechanism of action of 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone is not fully understood. However, it has been suggested that it may act through various pathways, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of angiogenesis. 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has also been found to interact with various receptors, including the progesterone receptor, the estrogen receptor, and the glucocorticoid receptor.
Biochemical and Physiological Effects
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to have various biochemical and physiological effects. In cancer treatment, it has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which can help prevent the growth and spread of tumors. In neuroprotection, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to reduce inflammation and oxidative stress, which can help prevent neuronal damage and improve functional recovery after brain injury. In reproductive health, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to inhibit ovulation and alter the cervical mucus, which can prevent fertilization.
Avantages Et Limitations Des Expériences En Laboratoire
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has various advantages and limitations for lab experiments. One of the advantages is that it can be synthesized from progesterone, which is readily available. It also has a relatively simple chemical structure, which makes it easier to study. However, one of the limitations is that it has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are many future directions for the study of 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone. One potential direction is the development of novel synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the molecular mechanisms underlying its therapeutic effects, which can help identify new targets for drug development. Additionally, the development of new formulations and delivery methods can help improve the bioavailability and efficacy of 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone in various applications. Finally, the investigation of its potential in other fields of medicine, such as cardiovascular disease and diabetes, can help expand its therapeutic potential.
Conclusion
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone is a steroid hormone that has potential therapeutic applications in various fields of medicine. It can be synthesized from progesterone through a series of chemical reactions involving oxidation and epoxidation. It has been extensively studied for its anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-oxidative effects. It also has potential contraceptive effects and can be used as an alternative to traditional hormonal contraceptives. 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has various advantages and limitations for lab experiments, and there are many future directions for its study.
Méthodes De Synthèse
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone can be synthesized from progesterone through a series of chemical reactions involving oxidation and epoxidation. The process involves the use of various reagents and solvents, including m-chloroperbenzoic acid, acetic anhydride, and dichloromethane. The yield of the synthesis process is dependent on the purity of the starting material and the conditions of the reaction.
Applications De Recherche Scientifique
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, it has been found to have anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In neuroprotection, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to have anti-inflammatory and anti-oxidative effects, which can help prevent neuronal damage and improve functional recovery after brain injury. In reproductive health, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to have contraceptive effects and can be used as an alternative to traditional hormonal contraceptives.
Propriétés
Numéro CAS |
126164-11-2 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-hydroxy-1-[(2R,5S,6S,9S,11S,12R,14S,15S,16R)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone |
InChI |
InChI=1S/C21H32O6/c1-20-7-15(24)14(23)6-10(20)2-3-11-12-4-5-13(16(25)9-22)21(12)8-17(18(11)20)27-19(21)26/h10-15,17-19,22-24,26H,2-9H2,1H3/t10-,11-,12-,13-,14-,15+,17+,18+,19?,20-,21?/m0/s1 |
Clé InChI |
NUZZGUAUIGWBNP-QIGSPDBQSA-N |
SMILES isomérique |
C[C@]12C[C@H]([C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H]4CC5([C@H]3CC[C@H]5C(=O)CO)C(O4)O)O)O |
SMILES |
CC12CC(C(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O)O |
SMILES canonique |
CC12CC(C(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O)O |
Synonymes |
11,18-epoxy-2,3,18,21-tetrahydroxy-5 alpha,17 alpha-pregnan-20-one 11,18-epoxy-2,3,18,21-tetrahydroxypregnan-20-one 2-hydroxy-3,5-tetrahydro-17-isoaldosterone ETHPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)


